

Application Notes and Protocols for Kinase Activity Assays Using Boditrectinib Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boditrectinib oxalate*

Cat. No.: *B15141349*

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Introduction

Boditrectinib, also known by its development codes HL-5101, AUM601, and CHC2014, is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (TRK) inhibitor.[1] [2] It targets the family of TRK receptor tyrosine kinases—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Dysregulation of TRK signaling, often through gene fusions, is a known driver in a variety of adult and pediatric cancers. Boditrectinib has demonstrated the ability to inhibit both wild-type TRK kinases and variants with acquired resistance mutations.[1] While primarily a pan-TRK inhibitor, some sources also associate it with c-Met/HGFR inhibition.[3]

These application notes provide a comprehensive guide for the use of **Boditrectinib oxalate** in *in vitro* kinase activity assays to determine its inhibitory potency and selectivity. Detailed protocols for biochemical assays are provided, along with templates for data presentation and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Boditrectinib Oxalate Kinase Inhibition Profile

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit

50% of the target kinase's activity. While **Boditretninib oxalate** is known to be a potent pan-TRK inhibitor, specific IC50 values against a broad panel of kinases are not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data when profiling the selectivity of **Boditretninib oxalate**.

Table 1: Inhibitory Activity of **Boditretninib Oxalate** against TRK Family Kinases

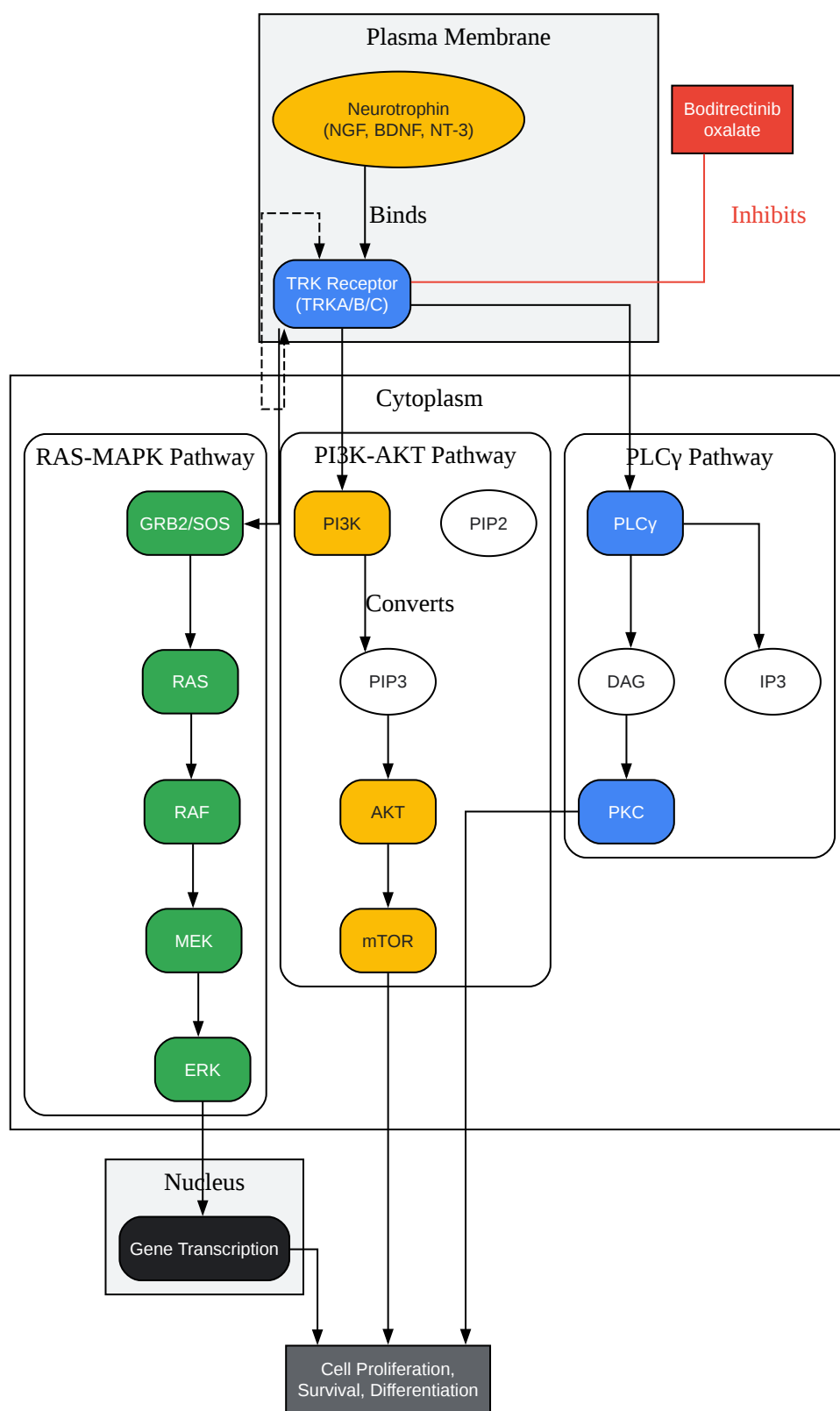
Kinase Target	Boditretninib Oxalate IC50 (nM)
TRKA	Insert experimental data
TRKB	Insert experimental data
TRKC	Insert experimental data
TRKA (mutant)	Insert experimental data
TRKC (mutant)	Insert experimental data

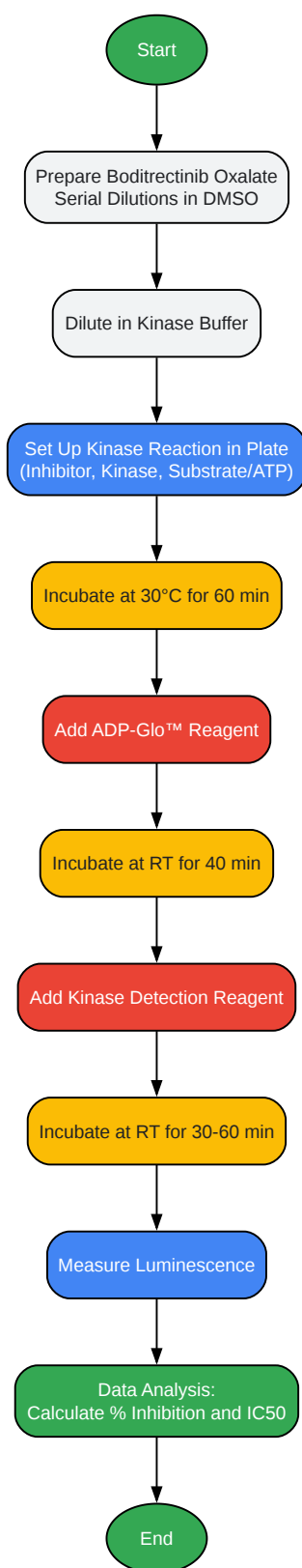
Table 2: Selectivity Profile of **Boditretninib Oxalate** against a Panel of Tyrosine Kinases

Kinase Target	Boditretninib Oxalate IC50 (nM)
c-Met	Insert experimental data
VEGFR2	Insert experimental data
EGFR	Insert experimental data
PDGFR β	Insert experimental data
Abl	Insert experimental data
Src	Insert experimental data
Other	Insert experimental data

Signaling Pathway

Boditrectinib primarily inhibits the TRK signaling pathway. The binding of neurotrophins (like NGF, BDNF, and NT-3) to their respective TRK receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain. This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and PLC γ pathways, which are crucial for cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of these oncogenic pathways.





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References

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Address: 3281 E Guasti Rd

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